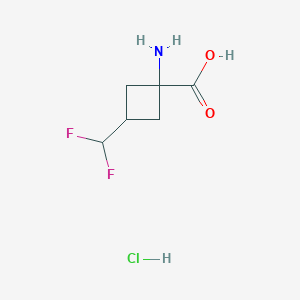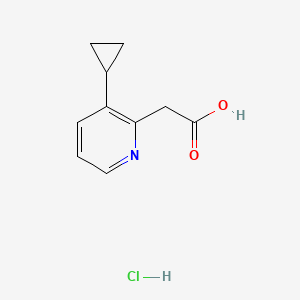![molecular formula C11H14ClF2N B2515507 [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride CAS No. 1417636-66-8](/img/structure/B2515507.png)
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H13F2N·HCl It is a derivative of methanamine, featuring a cyclopropyl group substituted with a 2,4-difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methylcyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amine group, converting it to different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Difluorobenzylamine: A related compound with similar structural features but lacking the cyclopropyl group.
(2,4-Difluorophenyl) (1H-tetrazol-5-yl)methanamine hydrochloride: Another derivative with a tetrazole ring instead of the cyclopropyl group.
Uniqueness: The uniqueness of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride lies in its cyclopropyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMUCHWOQQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)
![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![7-tert-butyl-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2515429.png)

![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2515437.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
